Cas no 38229-72-0 (4'-methoxyphenyl-2-acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranoside)

4'-methoxyphenyl-2-acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranoside structure
38229-72-0 structure
Product name:4'-methoxyphenyl-2-acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranoside
CAS No:38229-72-0
MF:C21H27NO10
MW:453.44000
CID:923208
PubChem ID:6618203

4'-methoxyphenyl-2-acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranoside Chemical and Physical Properties

Names and Identifiers

    • 4'-methoxyphenyl-2-acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranoside
    • 4'-METHOXYPHENYL-2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-β-D-GLUCOPYRANOSIDE
    • 4'-METHOXYPHENYL-2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-SS-D-GLUCOPYRANOSIDE
    • AN-159/37282004
    • SR-01000463105-1
    • (2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4-diyl diacetate
    • SMR000228501
    • AB00563279-06
    • HMS2566K24
    • 38229-72-0
    • MLS000703065
    • CHEMBL1471283
    • 4-methoxyphenyl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside
    • HMS654G04
    • SR-01000463105
    • InChI=1/C21H27NO10/c1-11(23)22-18-20(30-14(4)26)19(29-13(3)25)17(10-28-12(2)24)32-21(18)31-16-8-6-15(27-5)7-9-16/h6-9,17-21H,10H2,1-5H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1
    • HJXMUXWOPDHTQS-PFAUGDHASA-
    • [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
    • ChemDiv1_023720
    • AKOS001651806
    • Inchi: InChI=1S/C21H27NO10/c1-11(23)22-18-20(30-14(4)26)19(29-13(3)25)17(10-28-12(2)24)32-21(18)31-16-8-6-15(27-5)7-9-16/h6-9,17-21H,10H2,1-5H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1
    • InChI Key: HJXMUXWOPDHTQS-PFAUGDHASA-N
    • SMILES: CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)OC)COC(=O)C)OC(=O)C)OC(=O)C

Computed Properties

  • Exact Mass: 453.16300
  • Monoisotopic Mass: 453.16349606g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 676
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 136Ų
  • XLogP3: 0.9

Experimental Properties

  • PSA: 135.69000
  • LogP: 1.12100

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited